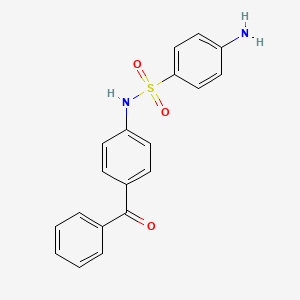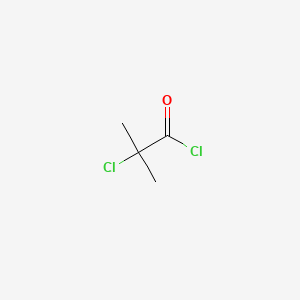
2-Chloro-2-methylpropanoyl chloride
Overview
Description
2-Chloro-2-methylpropanoyl chloride, also known as CMPC, is a chemical compound used in organic synthesis and as a reagent in laboratory experiments. It is a colorless liquid with a pungent odor and a boiling point of 109°C. CMPC is used in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers, surfactants, and other materials. Its use in organic synthesis has been studied extensively in recent years, and its mechanism of action has been elucidated.
Scientific Research Applications
Synthesis Applications
- Synthesis of Pharmaceuticals : A key application is in the synthesis of pharmaceuticals like Captopril, an antihypertensive drug. In a study, 3-chloro-2-D-methylpropanoyl chloride, a derivative of 2-Chloro-2-methylpropanoyl chloride, was used as an intermediate in synthesizing Captopril from optically active 3-hydroxy-2-D-methylpropanoic acid (Shimazaki et al., 1982).
Chemical Reaction Studies
- Study of Chemical Reactions : Research has been conducted on the recombination and unimolecular reactions of chloromethyl and t-butyl radicals, involving compounds like neopentyl chloride and 2-chloro-2-methylbutane. This study enhances the understanding of halogen atom and methyl group interchange in organic compounds (Lisowski et al., 2010).
Environmental Applications
- Treatment of Dye-Containing Effluents : The compound has been examined for its use in the treatment of dye-containing effluents through indirect electrochemical oxidation. This method has shown promise in removing color-causing compounds from synthetic effluent (Zaviska et al., 2009).
Chemical Properties Analysis
- Analysis of Chemical Properties : Studies have been conducted on the enthalpies of solution of 2-chloro-2-methylpropane and similar compounds in various solvents. This research contributes to a better understanding of solute-solvent interactions and the thermodynamics of alkyl chlorides in alcohols (Albuquerque et al., 1996).
NMR Studies
- Nuclear Magnetic Resonance (NMR) Studies : NMR studies have been carried out on 2-chloro-2-methylpropane and similar compounds to investigate their structure and dynamics in different states. Such studies provide insights into the molecular motion and relaxation mechanisms in these compounds (Powles & Gutowsky, 1953).
Electrochemical Studies
- Electrocatalytic Dehalogenation : Research on the electrocatalytic dehalogenation of compounds like beta-methylallyl chloride using cobalt-based systems also involves derivatives of this compound. Such studies are significant for applications in the polymer industry (Muthuraman & Pillai, 2006).
Surface Chemistry
- Ice Surface Chemistry : Investigations into the chemical reactions of organic molecules adsorbed at ice surfaces involve the conversion of 2-methyl-2-propanol to 2-chloro-2-methylpropane. This research provides insights into surface reaction mechanisms and environmental chemistry (Graham & Roberts, 2000)
Mechanism of Action
Target of Action
It’s known that this compound is used as an alkylating agent , which suggests that it may interact with various biological molecules, such as proteins or DNA, by adding an alkyl group to them.
Mode of Action
2-Chloro-2-methylpropanoyl chloride serves as an effective chlorinating agent . It is used in combination with the ionic liquid, 1-butyl-3-methylimidazolium bromide for converting alcohols into chlorides . This suggests that its mode of action involves a nucleophilic substitution reaction where the chloride ion is a leaving group.
Biochemical Pathways
Given its role as a chlorinating agent, it can be inferred that it may be involved in the modification of biochemical pathways where alcohols are converted into chlorides .
Result of Action
As a chlorinating agent, it can be inferred that it results in the conversion of alcohols into chlorides at a molecular level .
Action Environment
It’s known that the compound is a liquid at room temperature , suggesting that its physical state and reactivity could be influenced by temperature and other environmental conditions.
Properties
IUPAC Name |
2-chloro-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O/c1-4(2,6)3(5)7/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZKVZKYSZUBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459343 | |
| Record name | 2-chloroisobutyryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13222-26-9 | |
| Record name | 2-Chloro-2-methylpropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13222-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloroisobutyryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-2-methylpropanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1365693.png)
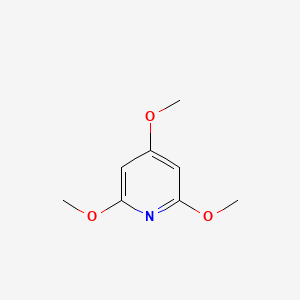
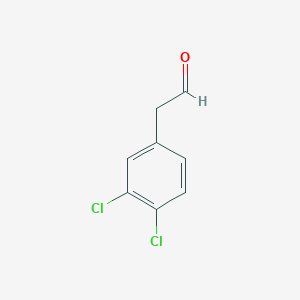
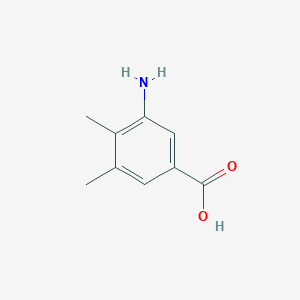
![6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1365706.png)

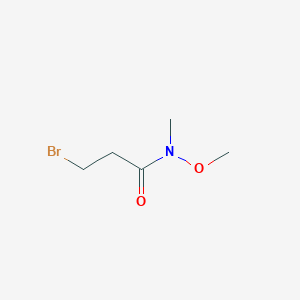
![6-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1365718.png)

![Diethyl [difluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B1365728.png)

![2,4-dichloro-N-[(4-phenylmethoxyphenyl)methylideneamino]aniline](/img/structure/B1365731.png)
